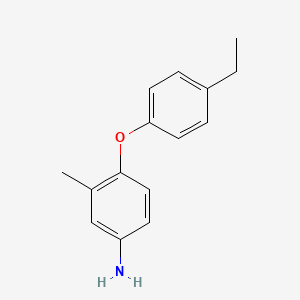

4-(4-Ethylphenoxy)-3-methylaniline

Description

4-(4-Ethylphenoxy)-3-methylaniline is an aromatic amine derivative characterized by a phenoxy-aniline backbone with a methyl substituent at the 3-position of the aniline ring and an ethyl group at the 4-position of the phenoxy moiety. This compound is synthesized via nucleophilic substitution or coupling reactions involving substituted anilines and phenoxy precursors, as inferred from analogous synthetic routes in the literature . Its structural features, such as the electron-donating methyl group and the bulky ethylphenoxy substituent, influence its physicochemical properties, including solubility, stability, and reactivity. The compound is utilized in organic synthesis, materials science, and pharmaceutical research, particularly in the development of bioactive molecules and functional materials .

Properties

IUPAC Name |

4-(4-ethylphenoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-3-12-4-7-14(8-5-12)17-15-9-6-13(16)10-11(15)2/h4-10H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXIPJDCHZTGLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenoxy)-3-methylaniline typically involves the following steps:

Nitration of 4-ethylphenol: 4-Ethylphenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-ethyl-2-nitrophenol.

Reduction of 4-ethyl-2-nitrophenol: The nitro group in 4-ethyl-2-nitrophenol is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in 4-ethyl-2-aminophenol.

Etherification: 4-Ethyl-2-aminophenol is then reacted with 3-methylphenol in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenoxy)-3-methylaniline can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine, nitric acid, and sulfuric acid under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-(4-Ethylphenoxy)-3-methylaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenoxy)-3-methylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenoxy and aniline groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 4-(4-Ethylphenoxy)-3-methylaniline

Biological Activity

Overview

4-(4-Ethylphenoxy)-3-methylaniline is an organic compound belonging to the class of aniline derivatives. It features a phenoxy group with an ethyl substituent at the para position and a methyl group at the meta position relative to the amino group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 946742-14-9

Synthesis

The synthesis of this compound typically involves several steps:

- Nitration of 4-Ethylphenol : Using concentrated sulfuric and nitric acids to yield 4-ethyl-2-nitrophenol.

- Reduction : The nitro group is reduced to an amino group using iron powder and hydrochloric acid, resulting in 4-ethyl-2-aminophenol.

- Etherification : This compound is reacted with 3-methylphenol in the presence of potassium carbonate to form the target compound.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms that involve interaction with cellular targets such as enzymes or receptors.

The biological activity of this compound is hypothesized to involve:

- Hydrogen Bonding : The phenoxy and aniline groups can participate in hydrogen bonding, influencing biochemical pathways.

- Hydrophobic Interactions : These interactions may enhance the compound's affinity for cellular targets, contributing to its efficacy as an antimicrobial and anticancer agent.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 4-(4-Methylphenoxy)-3-methylaniline | Methyl instead of ethyl at para position | Moderate activity |

| 4-(4-Ethylphenoxy)-2-methylaniline | Methyl at ortho position relative to amino group | Lower activity |

| 4-(4-Ethylphenoxy)-3-chloroaniline | Chloro instead of methyl at meta position | Variable activity |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) revealed that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating substantial antimicrobial potential.

- Anticancer Activity Assessment : In a study involving human breast cancer MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent inhibition of cell growth, with an IC value determined at approximately 25 µM.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Ethylphenoxy)-3-methylaniline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution. A phenol derivative (e.g., 4-ethylphenol) reacts with 3-methylaniline under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

- Key Variables :

- Base selection : K₂CO₃ or Cs₂CO₃ improves deprotonation of the phenol.

- Solvent : DMF or DMSO enhances solubility of intermediates.

- Reaction time : 12–24 hours under reflux.

- Yield Optimization : Monitor via TLC or HPLC. Typical yields range 50–70% for analogous compounds .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethylphenoxy vs. methylaniline groups).

- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted aniline).

- Elemental Analysis : Validate molecular formula (C₁₅H₁₇NO) .

- Case Study : For structurally similar compounds, discrepancies in melting points or spectral data may indicate isomerization or impurities .

Q. What are the stability profiles of this compound under varying storage conditions?

- Stability Tests :

- Thermal : Store at –20°C in amber vials to prevent oxidation.

- Light Sensitivity : UV-Vis spectroscopy tracks degradation under light exposure.

- pH Stability : Assess solubility and decomposition in acidic/basic buffers (e.g., pH 2–12) .

Advanced Research Questions

Q. How do substituents on the phenoxy and aniline rings modulate biological activity?

- Structure-Activity Relationship (SAR) :

- Ethyl vs. Methoxy : Ethyl groups increase lipophilicity (logP), potentially enhancing membrane permeability.

- Methyl on Aniline : Electron-donating groups may alter binding to enzyme active sites (e.g., cytochrome P450).

Q. What computational methods predict the interaction of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., kinases, GPCRs).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

- Case Study : For a related compound, docking scores correlated with in vitro IC₅₀ values (R² = 0.82) .

Q. How can researchers resolve contradictory data in reaction mechanisms involving this compound?

- Contradiction Example : Conflicting reports on whether oxidation forms quinones or nitro derivatives.

- Resolution Strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.